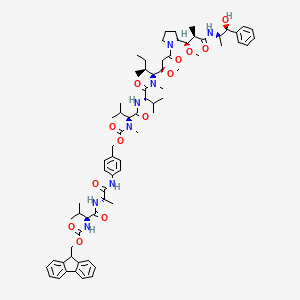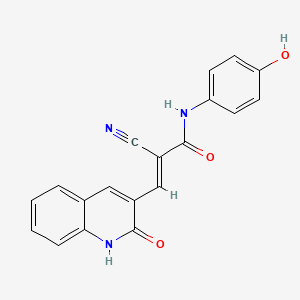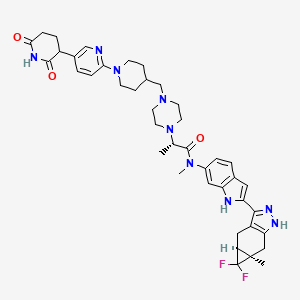
ITK degrader 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITK degrader 2: is a compound designed to target and degrade Interleukin-2-inducible T cell kinase (ITK), a TEC-family kinase essential for T cell receptor signaling. ITK plays a crucial role in T cell proliferation and differentiation, making it a significant target for therapeutic interventions in T cell-mediated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : ITK degrader 2 is synthesized through a series of chemical reactions involving the formation of a heterobifunctional molecule. The synthetic route typically involves the coupling of a ligand that binds to ITK with a ligand that recruits an E3 ubiquitin ligase, facilitating the targeted degradation of ITK .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: : ITK degrader 2 primarily undergoes substitution reactions during its synthesis. The compound is designed to facilitate targeted ubiquitination, leading to the degradation of ITK .
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include various ligands, coupling agents, and solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield .
Major Products Formed: : The major product formed from these reactions is the heterobifunctional molecule this compound, which effectively targets and degrades ITK .
Scientific Research Applications
Chemistry: : In chemistry, ITK degrader 2 is used as a tool compound to study the targeted degradation of proteins. It helps in understanding the mechanisms of protein degradation and the role of ITK in cellular processes .
Biology: : In biological research, this compound is used to investigate the role of ITK in T cell receptor signaling and its impact on T cell proliferation and differentiation. It is also used to study the effects of ITK degradation on various signaling pathways .
Medicine: : In medicine, this compound has potential therapeutic applications in the treatment of T cell-mediated diseases, including T cell lymphomas and autoimmune diseases. It has shown promise in overcoming therapeutic resistance in T cell lymphomas .
Industry: : In the pharmaceutical industry, this compound is used in drug development and research to identify new therapeutic targets and develop novel treatments for T cell-mediated diseases .
Mechanism of Action
Mechanism: : ITK degrader 2 exerts its effects by facilitating the targeted ubiquitination and subsequent degradation of ITK. The compound binds to ITK and recruits an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of ITK .
Molecular Targets and Pathways: : The primary molecular target of this compound is ITK. The degradation of ITK disrupts T cell receptor signaling, affecting downstream signaling pathways such as NF-kB and GATA-3, which are involved in T cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other ITK degraders such as BSJ-05-037 and cereblon-recruiting ITK proteolysis targeting chimeras .
Uniqueness: : ITK degrader 2 is unique in its high selectivity and potency in degrading ITK. It has shown enhanced anti-proliferative effects relative to its parent inhibitor and has demonstrated efficacy in overcoming therapeutic resistance in T cell lymphomas .
Properties
Molecular Formula |
C41H49F2N9O3 |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-1H-indol-6-yl]-2-[4-[[1-[5-(2,6-dioxopiperidin-3-yl)pyridin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C41H49F2N9O3/c1-24(39(55)49(3)28-6-4-26-18-32(45-31(26)19-28)37-30-20-34-40(2,41(34,42)43)21-33(30)47-48-37)51-16-14-50(15-17-51)23-25-10-12-52(13-11-25)35-8-5-27(22-44-35)29-7-9-36(53)46-38(29)54/h4-6,8,18-19,22,24-25,29,34,45H,7,9-17,20-21,23H2,1-3H3,(H,47,48)(H,46,53,54)/t24-,29?,34-,40+/m0/s1 |
InChI Key |
IARVPXVRJRSDRO-KONCDOQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C[C@H]5[C@@](C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
Canonical SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CC5C(C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


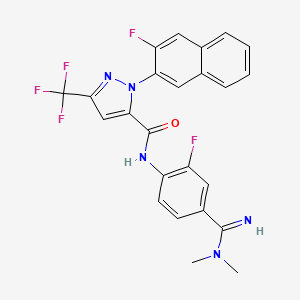
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
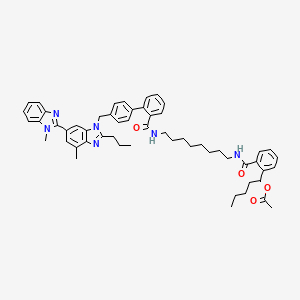
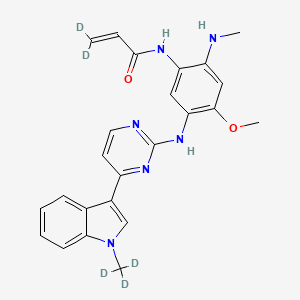
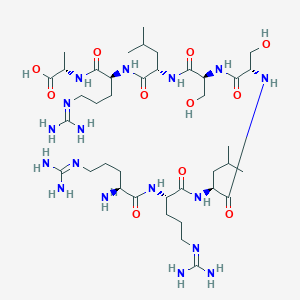

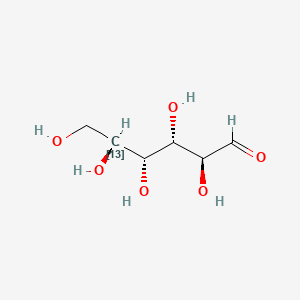
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

